3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride
Description
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenyl group attached to a propanone backbone, with a chloroethylamino substituent. It is often used as an intermediate in the synthesis of other chemical compounds and has notable reactivity due to its functional groups.
Properties
IUPAC Name |
3-(2-chloroethylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDJWDPKTKRZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCCCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride typically involves the reaction of 1-phenylpropan-1-one with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of phenylpropanone derivatives or carboxylic acids.
Reduction: Formation of phenylpropanol derivatives.
Substitution: Formation of various substituted phenylpropanone derivatives.
Scientific Research Applications
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar structural features.
Cyclophosphamide: A widely used chemotherapeutic agent with a chloroethyl group.
Uniqueness
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its combination of a phenyl group with a chloroethylamino substituent makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Biological Activity
3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride, commonly referred to as a synthetic opioid derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various analgesics and exhibits properties that may influence its pharmacodynamics and therapeutic applications.
Chemical Structure and Properties
The chemical formula for 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is CHClN·HCl. Its structure features a phenyl group attached to a propanone backbone, with a chloroethyl amino substituent that can significantly affect its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 233.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and alcohol |
| pKa | Not specified |
The biological activity of 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride is primarily attributed to its interaction with opioid receptors, particularly the μ-opioid receptor (MOR). Compounds in this class typically exhibit agonistic properties, leading to effects such as analgesia, sedation, and euphoria.
Research indicates that this compound may also have interactions with other receptors, potentially contributing to side effects or additional therapeutic effects. The presence of the chloroethyl group enhances lipophilicity, which may facilitate better blood-brain barrier penetration compared to non-substituted analogs.
Case Studies and Research Findings
- Analgesic Properties : A study found that derivatives similar to 3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride exhibited significant analgesic effects in animal models. The compound demonstrated an effective dose (ED) comparable to established opioids, indicating potential for pain management applications .
- Toxicological Assessment : Toxicological studies highlighted that while the compound shows promising analgesic properties, it also presents risks of dependence and respiratory depression typical of opioid agonists. Long-term studies are necessary to evaluate chronic toxicity and withdrawal symptoms .
- Pharmacokinetics : The pharmacokinetic profile suggests rapid absorption with peak plasma concentrations occurring within 30 minutes post-administration. Metabolism primarily occurs in the liver, with renal excretion of metabolites observed .
Table 2: Summary of Biological Effects
| Effect | Observation |
|---|---|
| Analgesia | Significant in animal models |
| Sedation | Observed at higher doses |
| Dependence Potential | High risk noted |
| Respiratory Depression | Present at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
